

Spectroscopic analysis and validation of 8-Fluoro-2-tetralone structure

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Compound of Interest

Compound Name: 8-Fluoro-2-tetralone

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Spectroscopic Analysis of 8-Fluoro-2-tetralone: A Comparative Guide

This guide provides a comparative spectroscopic analysis of **8-Fluoro-2-tetralone** against structurally related alternatives, 2-tetralone and 6-methoxy-2-tetralone. The structural validation of **8-Fluoro-2-tetralone** is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the spectral characteristics and structural features of this compound.

Structural Comparison

The following table outlines the key structural features of **8-Fluoro-2-tetralone** and its selected alternatives.

Compound	Structure	Molecular Formula	Molecular Weight (g/mol)
8-Fluoro-2-tetralone	[Image of 8-Fluoro-2-tetralone structure]	C ₁₀ H ₉ FO[1]	164.18[1]
2-Tetralone	[Image of 2-tetralone structure]	C ₁₀ H ₁₀ O[2][3]	146.19[2]
6-Methoxy-2-tetralone	[Image of 6-methoxy-2-tetralone structure]	C ₁₁ H ₁₂ O ₂ [4]	176.22[5]

Spectroscopic Data Comparison

The following sections present a summary of the available spectroscopic data for **8-Fluoro-2-tetralone** and its comparators.

¹H NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[6][7]

Compound	Solvent	Chemical Shifts (δ , ppm) and Multiplicity
8-Fluoro-2-tetralone	Data not available in search results. Predicted ^1H NMR spectra are available from some sources. [8]	
2-Tetralone	Not specified	Data available, but specific shifts and multiplicities are not detailed in the provided search results. [2]
6-Methoxy-2-tetralone	Not specified	Data available, but specific shifts and multiplicities are not detailed in the provided search results. [9]

^{13}C NMR Spectroscopy Data

^{13}C NMR spectroscopy provides information about the carbon framework of a molecule.[\[6\]](#)[\[10\]](#)

Compound	Solvent	Chemical Shifts (δ , ppm)
8-Fluoro-2-tetralone	Data not available in search results. Predicted ^{13}C NMR spectra are available from some sources. [8]	
2-Tetralone	Unknown	Data available, but specific shifts are not detailed in the provided search results. [11] [12]
6-Methoxy-2-tetralone	Not specified	Data available, but specific shifts are not detailed in the provided search results. [9]

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[\[13\]](#)[\[14\]](#)

Compound	Technique	Key Absorption Bands (cm ⁻¹)
8-Fluoro-2-tetralone	Data not available in search results.	
2-Tetralone	ATR-Neat	Data available, but specific absorption bands are not detailed in the provided search results. [2]
6-Methoxy-2-tetralone	Not specified	Data available, but specific absorption bands are not detailed in the provided search results. [9]

Mass Spectrometry (MS) Data

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[\[15\]](#)[\[16\]](#)

Compound	Ionization Method	Molecular Ion (m/z) and Key Fragments
8-Fluoro-2-tetralone	Data not available in search results. LC-MS data is mentioned as being available from some suppliers. [1]	
2-Tetralone	GC-MS	[M] ⁺ at m/z 146. Other fragments include 117 and 104. [2]
6-Methoxy-2-tetralone	Not specified	Predicted m/z for [M+H] ⁺ is 177.09100. [4]

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques cited. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[\[17\]](#)
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, proton-decoupled spectra are typically obtained.[\[17\]](#)
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method for Solids): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[\[18\]](#)

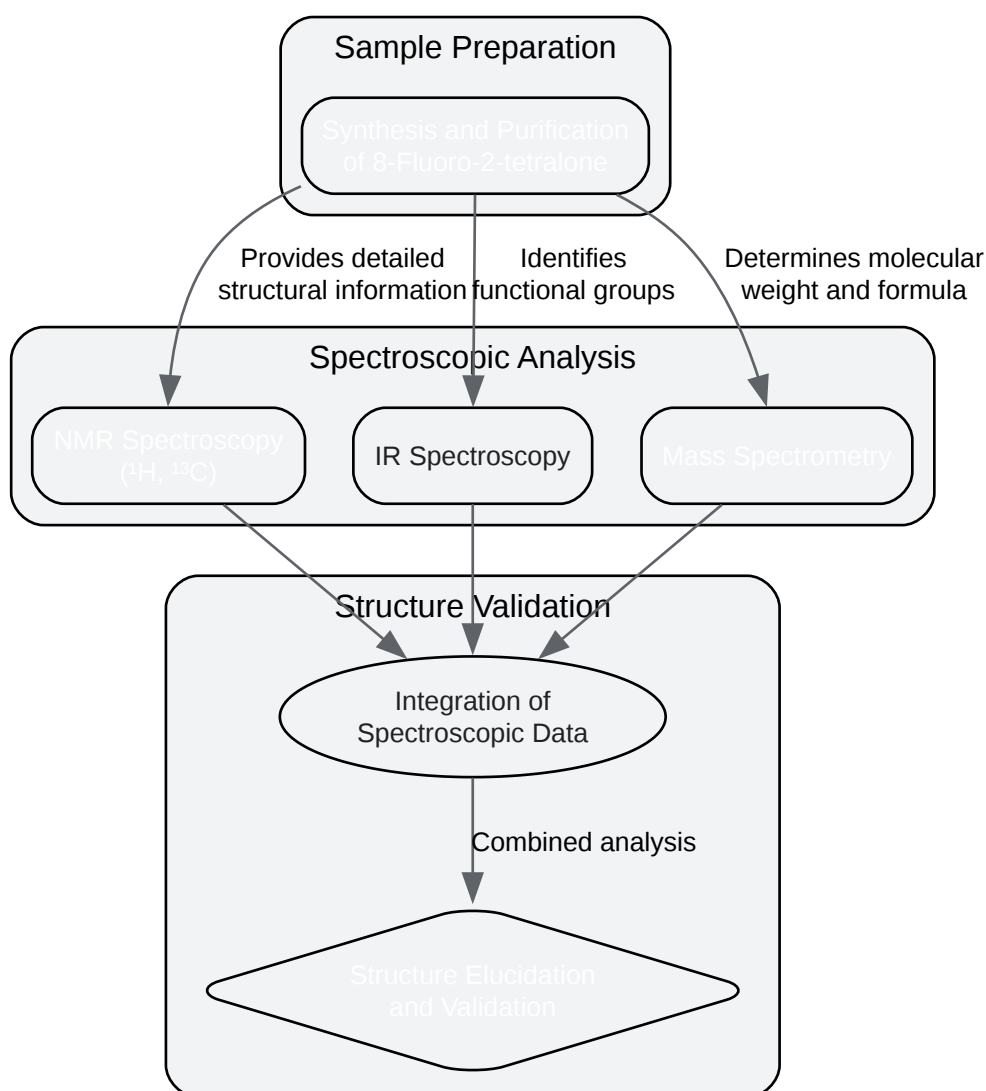
- **Film Deposition:** Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[\[18\]](#)
- **Data Acquisition:** Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm^{-1}).[\[18\]](#)
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g/mL}$) in a suitable volatile solvent (e.g., methanol, acetonitrile).[\[19\]](#) Ensure the sample is free of non-volatile salts.
- **Introduction:** Introduce the sample into the mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation of components.[\[20\]](#)
- **Ionization:** Ionize the sample using an appropriate method, such as Electron Impact (EI) or Electrospray Ionization (ESI).[\[15\]](#)
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis and Validation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural validation of **8-Fluoro-2-tetralone**.



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Caption: Workflow for the spectroscopic analysis and structural validation of **8-Fluoro-2-tetralone**.

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